nitrofurantoin

Description

Properties

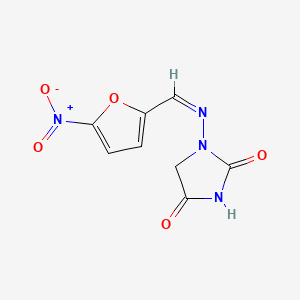

IUPAC Name |

1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14)/b9-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFQHRVNIOXGAQ-OQFOIZHKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC(=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | NITROFURANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20773 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrofurantoin appears as odorless lemon yellow crystals or fine yellow powder. Bitter taste. (NTP, 1992), Solid | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | NITROFURANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20773 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Nitrofurantoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 0.1 mg/mL at 66 °F (NTP, 1992), Soly (mg/100 ml): water (pH 7) 19.0; 95% ethanol 51.0; acetone 510; DMF 8000; peanut oil 2.1; glycerol 60; polyethylene glycol 1500., Very slightly soluble in alcohol and practically insoluble in ether and water., In water, 79 mg/l at 24 °C., 4.15e-01 g/L | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Fifth ed, Tucson, AZ: Univ Az, College of Pharmacy (1992) | |

| Record name | NITROFURANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20773 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Fifth ed, Tucson, AZ: Univ Az, College of Pharmacy (1992) | |

| Record name | NITROFURANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Fifth ed, Tucson, AZ: Univ Az, College of Pharmacy (1992) | |

| Record name | Nitrofurantoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

ORANGE-YELLOW NEEDLES FROM DIL ACETIC ACID, LEMON-YELLOW CRYSTALS OR FINE POWDER, Yellow powder | |

CAS No. |

67-20-9 | |

| Record name | NITROFURANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20773 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | nitrofurantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | nitrofurantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Imidazolidinedione, 1-[[(5-nitro-2-furanyl)methylene]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrofurantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROFURANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrofurantoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

514 °F (decomposes) (NTP, 1992), 263 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-198 | |

| Record name | NITROFURANTOIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20773 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-198 | |

| Record name | NITROFURANTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-198 | |

| Record name | Nitrofurantoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Nitrofurantoin's Disruption of Bacterial Ribosomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrofurantoin (B1679001), a synthetic nitrofuran antibiotic, has long been a mainstay in the treatment of uncomplicated urinary tract infections. Its enduring efficacy is largely attributed to a multi-pronged mechanism of action that circumvents common resistance pathways. A critical facet of this mechanism is the impairment of bacterial protein synthesis through the targeting of ribosomes. This technical guide provides an in-depth exploration of the molecular interactions between this compound and bacterial ribosomes, detailing the current understanding of its mechanism, relevant quantitative data, and comprehensive experimental protocols for its investigation.

Introduction

This compound is a prodrug that, once activated within the bacterial cell, generates highly reactive electrophilic intermediates.[1] These intermediates engage in a non-specific assault on a variety of cellular macromolecules, with bacterial ribosomes being a prime target.[2][3] This indiscriminate mode of action, which damages multiple components essential for bacterial survival, is believed to be the cornerstone of its low rates of acquired resistance.[4][5] This document will delve into the specifics of how this compound's reactive metabolites interact with and ultimately inhibit the function of bacterial ribosomes, a key process in its bactericidal activity.[6]

Mechanism of Action: From Activation to Ribosomal Inhibition

The antibacterial effect of this compound is contingent upon its metabolic activation within the bacterial cytoplasm. This process can be dissected into two principal stages:

2.1. Metabolic Activation of this compound

This compound is taken up by bacteria and subsequently reduced by bacterial flavoproteins, specifically nitroreductases such as NfsA and NfsB.[1] This reduction process generates a cascade of highly reactive and unstable intermediates, including nitro-anion radicals and hydroxylamine.[2] These electrophilic species are the primary effectors of this compound's antimicrobial activity.[1]

2.2. Interaction with Bacterial Ribosomes

The reactive intermediates of this compound non-specifically attack various components of the bacterial ribosome, including both ribosomal RNA (rRNA) and ribosomal proteins.[6] This covalent modification is thought to disrupt the intricate structure and function of the ribosome, leading to a complete shutdown of protein synthesis.[4] At bactericidal concentrations, this ribosomal damage is a major contributor to cell death.[1]

Quantitative Data

The non-specific and multi-target nature of this compound's reactive intermediates makes the determination of traditional quantitative measures of drug-target interaction, such as specific binding affinities (Kd) and IC50 values for ribosomal inhibition, exceptionally challenging. The literature predominantly reports on the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth.

| Parameter | Organism | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Escherichia coli | 8 µg/mL | [7] |

| Minimum Inhibitory Concentration (MIC) for resistant strains | Escherichia coli | > 512 µg/mL | [8] |

| Minimum Inhibitory Concentration (MIC) facilitating selection of resistant strains | Escherichia coli | 32 µg/ml | [5] |

Note: The lack of specific Kd and IC50 values for the interaction of activated this compound with ribosomes is a direct consequence of its mechanism of action. The drug does not bind to a single, specific site but rather causes widespread, covalent modifications to multiple ribosomal components.

Experimental Protocols

Investigating the interaction of this compound with bacterial ribosomes involves a series of established and specialized experimental procedures.

4.1. Isolation of Bacterial 70S Ribosomes

A prerequisite for in vitro studies is the purification of active bacterial ribosomes.

-

Cell Culture and Harvest: Grow a suitable bacterial strain (e.g., E. coli) to mid-log phase. Harvest the cells by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using a French press or other mechanical disruption methods.

-

Clarification of Lysate: Centrifuge the lysate at low speed to remove cell debris.

-

Ribosome Pelleting through Sucrose Cushion: Layer the clarified supernatant onto a sucrose cushion and ultracentrifuge to pellet the ribosomes, separating them from smaller cellular components.

-

Sucrose Density Gradient Centrifugation: For higher purity, resuspend the ribosome pellet and layer it onto a linear sucrose density gradient (e.g., 10-40%). Ultracentrifuge to separate 70S ribosomes from 30S and 50S subunits and other complexes.

-

Fractionation and Collection: Fractionate the gradient and monitor the absorbance at 260 nm to identify the peak corresponding to 70S ribosomes.

-

Pelleting and Storage: Pool the 70S fractions, pellet the ribosomes by ultracentrifugation, and resuspend in a storage buffer containing glycerol. Store at -80°C.

4.2. In Vitro Protein Synthesis Inhibition Assay (β-Galactosidase Induction)

This assay measures the effect of this compound on the de novo synthesis of an inducible enzyme.[5][6]

Methodology: [9][10][11][12][13]

-

Bacterial Culture: Grow a bacterial strain containing the lacZ gene (e.g., E. coli) to a suitable cell density.

-

This compound Treatment: Aliquot the culture and add varying concentrations of this compound. Include appropriate positive (no drug) and negative (no inducer) controls.

-

Induction: Add an inducer of the lac operon, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to all wells except the negative control.

-

Incubation: Incubate the cultures to allow for enzyme synthesis.

-

Cell Lysis/Permeabilization: Permeabilize the cells to allow the substrate to enter. This can be achieved using chemical methods (e.g., chloroform/SDS or commercial reagents).

-

Enzyme Assay: Add the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

-

Measurement and Analysis: Monitor the development of yellow color by measuring the absorbance at 420 nm. Stop the reaction and calculate the β-galactosidase activity. Plot the percentage of inhibition against the this compound concentration to determine the IC50.

4.3. Identification of Adducted Ribosomal Proteins by Mass Spectrometry

Modern proteomic techniques can be employed to identify the specific ribosomal proteins modified by this compound's reactive intermediates.[14][15][16][17][18]

Methodology:

-

Treatment and Ribosome Isolation: Treat a bacterial culture with a sub-lethal concentration of this compound. Isolate the 70S ribosomes as described in section 4.1.

-

Protein Extraction and Digestion: Extract the proteins from the purified ribosomes and digest them into smaller peptides using a protease like trypsin.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them using tandem mass spectrometry.

-

Data Analysis: Search the resulting MS/MS spectra against a database of the organism's ribosomal proteins. Look for mass shifts in the peptides that correspond to the covalent addition of a this compound metabolite. This will identify the specific proteins and potentially the amino acid residues that have been modified.

4.4. Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful technique to obtain a genome-wide snapshot of translation and can be used to assess the impact of this compound on ribosome occupancy on mRNAs.[3][19][20][21][22]

Methodology:

-

Cell Treatment and Lysis: Treat bacterial cultures with and without this compound. Lyse the cells under conditions that preserve ribosome-mRNA complexes.

-

Nuclease Footprinting: Treat the lysate with a nuclease to digest mRNA that is not protected by ribosomes.

-

Ribosome-Protected Fragment (RPF) Isolation: Isolate the monosomes and extract the RPFs.

-

Library Preparation and Sequencing: Prepare a sequencing library from the RPFs and perform deep sequencing.

-

Data Analysis: Align the sequencing reads to the bacterial genome to determine the ribosome occupancy at codon resolution. Compare the profiles of treated and untreated cells to identify sites of ribosome stalling or altered translation.

Conclusion

The inhibitory action of this compound on bacterial ribosomes is a complex process initiated by the metabolic activation of the drug into highly reactive intermediates. These intermediates cause widespread, non-specific damage to ribosomal proteins and rRNA, leading to a cessation of protein synthesis and contributing significantly to the drug's bactericidal effect. While the multi-target nature of this compound makes traditional quantitative analysis of its interaction with ribosomes challenging, advanced techniques such as mass spectrometry-based proteomics and ribosome profiling offer powerful tools to further elucidate the specific molecular consequences of this interaction. A deeper understanding of these mechanisms will continue to inform the clinical use of this enduring antibiotic and may guide the development of novel antimicrobial agents that leverage a similar multi-targeting strategy to combat bacterial resistance.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Isolation and Analysis of Bacterial Ribosomes Through Sucrose Gradient Ultracentrifugation | Springer Nature Experiments [experiments.springernature.com]

- 5. hub.hku.hk [hub.hku.hk]

- 6. Unlocking this compound: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 8. researchgate.net [researchgate.net]

- 9. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. boneandcancer.org [boneandcancer.org]

- 12. static.igem.org [static.igem.org]

- 13. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 14. biorxiv.org [biorxiv.org]

- 15. Discovery and Visualization of Uncharacterized Drug-Protein Adducts Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mass spectrometric approaches for the identification and quantification of reactive carbonyl species protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A systematically-revised ribosome profiling method for bacteria reveals pauses at single-codon resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protocol for Ribosome Profiling in Bacteria [bio-protocol.org]

- 22. RIBO-seq in Bacteria: a Sample Collection and Library Preparation Protocol for NGS Sequencing [jove.com]

The Molecular Basis of Nitrofurantoin's Selective Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrofurantoin (B1679001), a synthetic nitrofuran antibiotic, has remained a cornerstone in the treatment of uncomplicated urinary tract infections (UTIs) for decades. Its enduring efficacy is largely attributed to a unique mechanism of action that confers selective toxicity against bacterial pathogens while generally sparing host cells. This technical guide provides an in-depth exploration of the molecular underpinnings of this compound's selective toxicity. It details the enzymatic activation of this prodrug within bacteria, its multi-targeted assault on crucial cellular processes, and the pharmacokinetic properties that concentrate its activity in the urinary tract. Furthermore, this guide summarizes key quantitative data on this compound's efficacy, outlines detailed experimental protocols for its study, and provides visual representations of its mechanism and relevant experimental workflows.

Introduction

The rise of antibiotic resistance necessitates a deeper understanding of the mechanisms of existing, effective drugs. This compound stands out for its low rates of acquired resistance, a feature directly linked to its multifaceted mode of action.[1][2] Unlike many antibiotics that target a single specific enzyme or pathway, this compound, upon activation, generates reactive intermediates that indiscriminately damage a range of vital bacterial components.[1][3] This guide will dissect the molecular intricacies that make this compound a potent antibacterial agent with a favorable safety profile for its primary indication.

Mechanism of Action: A Multi-Pronged Attack

This compound is a prodrug, meaning it is administered in an inactive form and requires metabolic activation within the bacterial cell to exert its antimicrobial effects.[1][3] This activation is the lynchpin of its selective toxicity.

Reductive Activation by Bacterial Nitroreductases

The key to this compound's activation lies in the presence of bacterial flavoproteins known as nitroreductases, specifically the oxygen-insensitive nitroreductases NfsA and NfsB.[2] These enzymes are highly efficient at reducing the nitro group of this compound. This process generates a cascade of highly reactive electrophilic intermediates, including nitro-anion free radicals and hydroxylamine.[2] Mammalian cells, in contrast, possess significantly less efficient nitroreductase activity, leading to a much slower and lower level of toxic intermediate production.[4]

Multiple Cellular Targets

The reactive intermediates generated from this compound reduction are highly promiscuous and attack multiple cellular targets simultaneously. This multi-target mechanism is a significant barrier to the development of bacterial resistance. The primary targets include:

-

Ribosomal Proteins and RNA: The reactive intermediates non-specifically bind to ribosomal proteins and ribosomal RNA (rRNA), leading to the inhibition of protein synthesis.[3] This disruption of translation is a major contributor to the bactericidal effect of this compound at therapeutic concentrations.[3]

-

Bacterial DNA: The electrophilic intermediates can directly damage bacterial DNA, causing strand breakage and the formation of cross-links.[5][6] This genotoxic effect triggers the bacterial SOS response, a DNA repair mechanism.[5]

-

Citric Acid Cycle Enzymes: this compound has been shown to inhibit enzymes involved in the citric acid cycle (Krebs cycle), thereby disrupting bacterial carbohydrate metabolism and energy production.[2][4]

-

Cell Wall Synthesis: There is also evidence to suggest that this compound's reactive intermediates can interfere with the synthesis of the bacterial cell wall.[3]

The Basis of Selective Toxicity

The selective action of this compound against bacteria is a result of two primary factors:

-

Differential Metabolic Activation: As previously mentioned, the significantly higher rate of this compound reduction by bacterial nitroreductases compared to their mammalian counterparts is the main driver of its selective toxicity.[4] This leads to a rapid accumulation of cytotoxic intermediates within the bacterial cell, overwhelming its defense and repair mechanisms.

-

Pharmacokinetics and Urinary Concentration: this compound is rapidly absorbed and excreted, with a substantial portion eliminated unchanged in the urine.[7] This results in high therapeutic concentrations in the urinary tract, the site of infection, while plasma concentrations remain very low, minimizing systemic exposure and potential side effects.[1][8]

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and pharmacokinetics of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound for Common Uropathogens

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Breakpoint (CLSI, uncomplicated UTI) |

| Escherichia coli | 16[9] | 16[9] | ≤ 32 µg/mL |

| Klebsiella pneumoniae | 16-32[10] | >32[10] | ≤ 32 µg/mL |

| Enterococcus faecalis | 64[9] | 128[9] | ≤ 32 µg/mL |

| Staphylococcus saprophyticus | 8[9] | 16[9] | ≤ 32 µg/mL |

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Urine Concentration | ||

| Mean (dogs, ~5 mg/kg) | 104.82 µg/mL | [9] |

| Range (dogs, ~5 mg/kg) | 26.13–315.87 µg/mL | [9] |

| Human (100 mg dose) | Can reach >200 µg/mL | Wikipedia |

| Plasma Concentration | ||

| Human (100 mg dose) | Typically < 1 µg/mL | Wikipedia |

| Mouse (5, 10, 20 mg/kg) | ~100-fold lower than urine | [1][8] |

| Bioavailability (oral) | ~80-90% | [7] |

| Half-life | ~20 minutes | [7] |

| Urinary Excretion (unchanged) | 25-40% | [7] |

Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the molecular basis of this compound's action.

Bacterial Nitroreductase Activity Assay (Spectrophotometric)

Objective: To quantify the activity of bacterial nitroreductases in reducing a substrate, which serves as a proxy for their ability to activate this compound.

Principle: This assay often utilizes a chromogenic substrate that changes color upon reduction by nitroreductases. The rate of color change is proportional to the enzyme's activity. Alternatively, the assay can monitor the oxidation of a cofactor like NADPH or NADH, which is consumed during the reduction reaction.

Methodology:

-

Preparation of Cell Lysate:

-

Grow a bacterial culture to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

-

Resuspend the cell pellet in lysis buffer and disrupt the cells using sonication or a French press.

-

Centrifuge the lysate to remove cell debris and collect the supernatant containing the soluble proteins, including nitroreductases.

-

-

Reaction Mixture:

-

In a microplate or cuvette, prepare a reaction mixture containing:

-

Assay buffer (e.g., Tris-HCl, pH 7.5).

-

A source of reducing equivalents, typically NADPH or NADH.

-

The nitroaromatic substrate (e.g., nitrobenzene (B124822) or a more specific chromogenic substrate).

-

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the bacterial cell lysate to the reaction mixture.

-

Immediately monitor the change in absorbance at a specific wavelength using a spectrophotometer. The wavelength will depend on the substrate used (e.g., decrease in absorbance at 340 nm for NADPH oxidation).

-

-

Data Analysis:

-

Calculate the rate of change in absorbance over time.

-

Use a molar extinction coefficient for the substrate or cofactor to convert the rate of absorbance change into enzyme activity units (e.g., µmol of substrate reduced per minute per mg of protein).

-

In Vitro Protein Synthesis Inhibition Assay

Objective: To determine the concentration at which this compound inhibits bacterial protein synthesis.

Principle: This assay utilizes a cell-free in vitro translation system, typically derived from E. coli (S30 extract), to synthesize a reporter protein (e.g., luciferase or green fluorescent protein - GFP). The inhibitory effect of this compound is quantified by the reduction in the reporter signal.

Methodology:

-

Preparation of Reagents:

-

Obtain a commercial in vitro translation kit or prepare an S30 extract from a suitable bacterial strain.

-

Prepare a DNA template encoding the reporter protein under the control of a bacterial promoter.

-

Prepare serial dilutions of this compound in a suitable solvent.

-

-

Reaction Setup:

-

In a microplate, combine the components of the in vitro translation system, including the S30 extract, reaction buffer, amino acid mixture, and energy source.

-

Add the DNA template to each well.

-

Add the different concentrations of this compound to the respective wells. Include a no-drug control and a no-template control.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours to allow for transcription and translation.

-

-

Signal Detection:

-

If using a luciferase reporter, add the luciferin (B1168401) substrate and measure the luminescence using a luminometer.

-

If using a GFP reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background signal from the no-template control.

-

Normalize the signal from the this compound-treated samples to the no-drug control.

-

Plot the percentage of protein synthesis inhibition against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value (the concentration that causes 50% inhibition).[3]

-

Assessment of DNA Damage

Objective: To evaluate the extent of DNA damage induced by this compound in bacterial cells.

Principle: One method to assess DNA damage is to measure the induction of the SOS response, a bacterial DNA repair system. This can be done using a reporter strain where a reporter gene (e.g., lacZ or gfp) is fused to an SOS-inducible promoter.

Methodology:

-

Bacterial Strain:

-

Use a bacterial strain containing an SOS-reporter fusion (e.g., E. coli with a sulA-lacZ fusion).

-

-

Treatment:

-

Grow the reporter strain to the early logarithmic phase.

-

Expose the cells to various concentrations of this compound for a defined period.

-

-

Reporter Gene Assay:

-

After treatment, measure the expression of the reporter gene.

-

For a lacZ reporter, this is typically done by measuring β-galactosidase activity using a chromogenic substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside).

-

For a GFP reporter, measure the fluorescence of the cell culture.

-

-

Data Analysis:

-

Quantify the level of reporter gene expression at different this compound concentrations.

-

An increase in reporter gene expression indicates the induction of the SOS response and, therefore, DNA damage.

-

Visualizing the Molecular Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. Unlocking this compound: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Citric Acid Cycle and Fatty Acid Biosynthesis - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. DNA damage and prophage induction and toxicity of this compound in Escherichia coli and Vibrio cholerae cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Breakage of bacterial DNA by nitrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound: properties and potential in treatment of urinary tract infection: a narrative review [frontiersin.org]

- 8. Pharmacokinetic and pharmacodynamic evaluation of this compound against Escherichia coli in a murine urinary tract infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessing the urinary concentration of this compound and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. microbiologyjournal.org [microbiologyjournal.org]

A Technical Guide to the Synthesis and Antibacterial Screening of Novel Nitrofurantoin Derivatives

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Nitrofurantoin (B1679001), a synthetic nitrofuran antibiotic approved in 1953, has remained a valuable agent for treating uncomplicated urinary tract infections (UTIs), largely due to a low incidence of acquired bacterial resistance.[1][2] Its multi-targeted mechanism of action is a key factor in its sustained efficacy.[3][4] This has spurred research into synthesizing novel this compound derivatives to broaden their antibacterial spectrum, enhance potency, and overcome existing resistance mechanisms. This guide provides an in-depth overview of the synthesis strategies, experimental protocols for antibacterial screening, and a summary of the activity of recently developed this compound analogues.

Mechanism of Action: The Foundation for Derivative Design

This compound is a prodrug, meaning it requires intracellular activation by bacterial enzymes to exert its effect.[4] The process is initiated by the reduction of its nitro group by bacterial nitroreductases (encoded by genes such as nfsA and nfsB).[2][5] This enzymatic reduction generates highly reactive electrophilic intermediates. These intermediates are non-specific and damage a wide array of microbial cellular components, including ribosomal proteins, DNA, and enzymes involved in the citric acid cycle.[2][3] This multi-targeted assault is believed to be the reason for the slow development of bacterial resistance.[5] Understanding this activation pathway is crucial for designing new derivatives that can be effectively processed by bacterial reductases.

Caption: Mechanism of action of this compound within a bacterial cell.

Synthesis of Novel this compound Derivatives

The core structure of this compound, consisting of a 5-nitrofuran ring linked to a hydantoin (B18101) moiety via an azomethine bridge, offers multiple sites for chemical modification.[1][3] The general approach involves synthesizing a modified side chain or precursor and then condensing it with the appropriate nitrofuran component.

A common strategy involves the condensation reaction between 1-aminohydantoin (B1197227) and a derivative of 5-nitro-2-furaldehyde.[1] Recent research has focused on replacing the hydantoin ring with other heterocyclic systems or modifying the azomethine linker to improve properties like lipophilicity, cell permeability, and target interaction.[6]

Caption: A generalized workflow for the synthesis of this compound derivatives.

This protocol is adapted from a study that successfully synthesized novel oxadiazole-based nitrofurans.[7] This approach replaces the typical hydantoin ring with a 1,2,4-oxadiazole (B8745197) ring, a common isostere in medicinal chemistry.

Materials:

-

Substituted aminonitriles

-

Sodium ethoxide

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: A solution of 5-nitrofuran-2-carboximidamide in absolute ethanol is prepared in a round-bottom flask.

-

Addition of Reagents: Sodium ethoxide is added to the solution, followed by the dropwise addition of the desired substituted aminonitrile.

-

Reaction Condition: The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solvent is evaporated under reduced pressure. The residue is then dissolved in water and neutralized with an appropriate acid (e.g., HCl).

-

Purification: The resulting precipitate is filtered, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazole derivative.[7]

-

Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

Antibacterial Screening Protocols

Once synthesized and purified, the novel derivatives must be screened for their antibacterial activity. The standard method for determining the efficacy of a new antimicrobial agent is by measuring its Minimum Inhibitory Concentration (MIC).[8][9]

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.[8][10]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Synthesized this compound derivatives (stock solution in DMSO)

-

Bacterial strains (e.g., S. aureus, A. baumannii)

-

Positive control antibiotic (e.g., this compound, Ciprofloxacin)

-

Sterile saline or PBS

Procedure:

-

Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline and adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Compound Dilution: The synthesized compound is serially diluted (typically two-fold) across the wells of the 96-well plate using MHB to achieve a range of final concentrations.

-

Inoculation: The prepared bacterial inoculum is added to each well containing the diluted compound.

-

Controls: A positive control (bacteria with no compound) and a negative control (broth with no bacteria) are included on each plate. A control with a known antibiotic is also run in parallel.

-

Incubation: The plates are sealed and incubated at 37°C for 16-20 hours.[5]

-

MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5][8]

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Antibacterial Activity of Novel Derivatives

Recent studies have yielded several promising this compound derivatives with potent activity, some even against pathogens for which this compound itself is ineffective. For example, certain derivatives have shown strong antibacterial action against Gram-negative pathogens like Acinetobacter baumannii, a bacterium against which this compound has no effect.[9][11]

Table 1: Summary of Antibacterial Activity (MIC) of Selected Novel this compound Derivatives

| Compound ID | Modification | Target Pathogen | MIC (µM) | Reference Compound MIC (µM) | Citation |

| Compound 2 | Hydantoin replacement | A. baumannii | 4 | >128 (this compound) | [9][11] |

| Compound 16 | Hydantoin replacement | A. baumannii | 4 | >128 (this compound) | [9][11] |

| Compound 2c | 1,2,4-Oxadiazole | S. aureus | 1.95 | 3.9 (this compound) | [7] |

| Compound 2h | 1,2,4-Oxadiazole | S. aureus | 0.98 | 3.9 (this compound) | [7] |

| Analogue 9 | Aliphatic chain addition | M. tuberculosis | 0.5 | 15 (this compound) | [6] |

Data is compiled from multiple sources for illustrative purposes. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

The data indicates that modifications to the this compound scaffold can lead to significant improvements in potency and spectrum. For instance, compound 2h was more than four times as potent as this compound against S. aureus.[7] Similarly, compounds 2 and 16 demonstrated potent activity against A. baumannii, a challenging Gram-negative pathogen.[9][11] Furthermore, the development of analogue 9 showed a 30-fold increase in potency against M. tuberculosis compared to the parent drug, highlighting the potential for these derivatives in treating other infectious diseases.[6]

Conclusion and Future Outlook

The synthesis of novel this compound derivatives is a promising strategy in the fight against antimicrobial resistance. By modifying the core structure, researchers have successfully developed compounds with enhanced potency and a broadened spectrum of activity, notably against difficult-to-treat Gram-negative bacteria and mycobacteria. The methodologies outlined in this guide provide a framework for the rational design, synthesis, and evaluation of new candidates. Future work will likely focus on optimizing the pharmacokinetic and toxicological profiles of these lead compounds to advance them toward clinical development. The multi-target mechanism of the nitrofuran class continues to make it an attractive scaffold for creating next-generation antibiotics.

References

- 1. benchchem.com [benchchem.com]

- 2. Unlocking this compound: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Nitrofurans: Understanding This Class of Antibiotics, Uses, and Safety Concerns [studyiq.com]

- 5. benchchem.com [benchchem.com]

- 6. Single-step synthesis and in vitro anti-mycobacterial activity of novel this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity [mdpi.com]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Novel this compound Derivatives as Antibacterial Agents Against Acinetobacter Baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of Nitroreductases in Nitrofurantoin Activation: A Technical Guide

Executive Summary

Nitrofurantoin (B1679001) is a synthetic nitrofuran antibiotic that has been a mainstay in the treatment of uncomplicated urinary tract infections (UTIs) for decades. Its enduring efficacy and low rates of acquired resistance are largely attributed to its unique mechanism of action. This compound is a prodrug, meaning it is inactive until it undergoes metabolic activation within the target bacterial cell. This activation is catalyzed by endogenous bacterial nitroreductases, which reduce the nitro group of the molecule to generate a cascade of highly reactive electrophilic intermediates. These intermediates proceed to attack multiple cellular targets, including ribosomal proteins, DNA, and enzymes of the Krebs cycle, leading to the rapid inhibition of essential macromolecular synthesis and ultimately, bacterial cell death. This multi-target mechanism makes it exceedingly difficult for bacteria to develop resistance through a single mutation. This guide provides an in-depth examination of the biochemical activation of this compound by bacterial nitroreductases, focusing on the key enzymes, their kinetics, the mechanisms of cytotoxicity, and the genetic basis of resistance. Detailed experimental protocols for studying this process are also provided to facilitate further research in this area.

The Nitroreductase System and this compound Activation

The antimicrobial activity of this compound is entirely dependent on its reduction by bacterial flavoproteins, specifically nitroreductases.[1] Mammalian cells lack analogous enzymes that can activate the drug as efficiently, which accounts for its selective toxicity against bacteria.[2]

Key Activating Enzymes: NfsA and NfsB

In Escherichia coli, the primary uropathogen, two main oxygen-insensitive (Type I) nitroreductases are responsible for the activation of this compound:

-

NfsA: Considered the major nitroreductase, it is a flavin mononucleotide (FMN)-containing protein that preferentially uses NADPH as an electron donor.[3][4] Mutations in the nfsA gene represent the first step towards developing this compound resistance.[3][5]

-

NfsB: This is the minor nitroreductase component. It is also an FMN-containing flavoprotein but can use either NADH or NADPH as a source of reducing equivalents.[3][6] Inactivation of nfsB in a strain already deficient in NfsA leads to higher levels of resistance.[3][5]

Both enzymes catalyze the two-electron reduction of the nitro group on this compound. This process requires the FMN cofactor and NAD(P)H as a reducing equivalent, operating via a substituted (ping-pong) enzyme mechanism.[7][8]

The Reductive Activation Pathway

This compound enters the bacterial cytosol where it is targeted by NfsA and NfsB. The enzymes transfer electrons from NADPH or NADH to the this compound molecule, creating unstable and highly reactive intermediates, such as nitro-anion-free radicals and hydroxylamine.[9] These intermediates are the ultimate cytotoxic agents. They non-specifically attack a wide array of nucleophilic sites within the cell, leading to widespread macromolecular damage.[9][10] The primary targets include:

-

Ribosomal Proteins: The reactive intermediates bind to ribosomal proteins and rRNA, causing a rapid and complete inhibition of protein synthesis.[1][10]

-

Bacterial DNA: Damage to DNA includes strand breakage, which inhibits DNA replication and triggers the SOS repair pathway.[1][11]

-

Metabolic Pathways: Key enzymes involved in pyruvate (B1213749) metabolism and the citric acid cycle are inhibited, disrupting cellular respiration.[2][7]

The activation pathway is visualized below.

Caption: The metabolic activation pathway of this compound in bacteria.

Quantitative Data Presentation

Enzyme Kinetics

The efficiency of this compound activation can be described by standard Michaelis-Menten kinetics. The major nitroreductase, NfsA from E. coli, exhibits robust activity with this compound.

Table 1: Steady-State Kinetic Parameters for E. coli NfsA

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹µM⁻¹) |

|---|---|---|---|

| This compound | 81 ± 3 | 20.6 ± 1.6 | 3.9 ± 0.2 |

| NADPH | 10.9 ± 1.6 | 7.4 ± 1.0 | 1.5 ± 0.2 |

Data obtained from global fits of the substituted enzyme reaction at pH 7.0, 25°C.[12]

Minimum Inhibitory Concentrations (MICs)

The susceptibility of bacteria to this compound is directly correlated with their nitroreductase activity. Mutations that inactivate nfsA and/or nfsB lead to a significant increase in the Minimum Inhibitory Concentration (MIC).

Table 2: Representative this compound MICs for E. coli Strains

| Genotype | Nitroreductase Status | Typical MIC (mg/L) | Susceptibility |

|---|---|---|---|

| Wild Type (nfsA⁺, nfsB⁺) | Fully Active | ≤ 16 | Susceptible |

| Single Mutant (nfsA⁻, nfsB⁺) | Partially Active | 32 - 64 | Intermediate / Susceptible |

| Double Mutant (nfsA⁻, nfsB⁻) | Inactive | ≥ 128 | Resistant |

Values are representative and compiled from multiple sources.[9][13] The EUCAST clinical breakpoint for resistance is >64 mg/L.[13]

Experimental Protocols

Protocol: Spectrophotometric Nitroreductase Activity Assay

This protocol describes a method to measure the total nitroreductase activity in bacterial cell lysates by monitoring the consumption of NADPH.

Objective: To quantify the rate of this compound reduction by cellular nitroreductases.

Principle: Nitroreductase activity is measured by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of a nitro-substrate.[5]

Materials:

-

Bacterial cell culture (e.g., E. coli)

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.0)

-

Spectrophotometer and UV-transparent cuvettes or microplate reader

-

Reaction Buffer (50 mM Tris-HCl, pH 7.0)

-

NADPH stock solution (10 mM in Reaction Buffer)

-

This compound stock solution (10 mM in DMSO)

-

Bradford Reagent for protein quantification

Procedure:

-

Preparation of Cell Lysate:

-

Grow a 50 mL culture of the bacterial strain to mid-log phase (OD₆₀₀ ≈ 0.6).

-

Harvest cells by centrifugation (5000 x g, 10 min, 4°C).

-

Wash the cell pellet with 25 mL of cold Lysis Buffer and centrifuge again.

-

Resuspend the pellet in 2 mL of Lysis Buffer and lyse the cells (e.g., by sonication on ice).

-

Clarify the lysate by centrifugation (15,000 x g, 20 min, 4°C) to remove cell debris.

-

Collect the supernatant (this is the cell lysate) and determine the total protein concentration using the Bradford assay.

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a 1 mL cuvette or a 200 µL well of a microtiter plate.

-

To the Reaction Buffer, add the cell lysate to a final protein concentration of 0.1-0.5 mg/mL.

-

Add this compound to a final concentration of 100 µM.

-

Pre-incubate the mixture at 25°C for 3 minutes.

-

Initiate the reaction by adding NADPH to a final concentration of 100 µM.

-

Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) every 15-30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (ΔA₃₄₀/min) from the linear portion of the curve.

-

Use the Beer-Lambert law (ε of NADPH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate to µmol/min.

-

Normalize the activity to the amount of protein in the assay to express the specific activity (e.g., in nmol/min/mg protein).

-

Caption: Experimental workflow for the nitroreductase activity assay.

Protocol: Broth Microdilution for MIC Determination

This protocol follows the standard method for determining the MIC of this compound against a bacterial isolate.[11][14][15]

Objective: To determine the lowest concentration of this compound that inhibits visible bacterial growth.

Materials:

-

96-well microtiter plates (U-bottom)

-

Bacterial isolate

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution (e.g., 1280 mg/L)

-

0.5 McFarland turbidity standard

-

Multichannel pipette

Procedure:

-

Prepare Inoculum:

-

Select 3-5 isolated colonies from a fresh agar (B569324) plate.

-

Suspend them in sterile saline or CAMHB.

-

Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL.

-

-

Prepare Antibiotic Dilutions:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the working this compound stock (e.g., 256 mg/L) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the positive growth control (no antibiotic). Well 12 is the negative/sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Using a multichannel pipette, add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is now 100 µL.

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation:

-

After incubation, visually inspect the plate for turbidity.

-

The MIC is the lowest concentration of this compound in which there is no visible growth (clear well).

-

Mechanisms of Resistance

The primary mechanism of acquired, high-level resistance to this compound is the sequential inactivation of the genes encoding the activating nitroreductases.[3][13]

-

First-Step Mutation (nfsA): A loss-of-function mutation in the nfsA gene is the most common initial event. This significantly reduces the cell's ability to activate this compound, often raising the MIC to an intermediate level.[5]

-

Second-Step Mutation (nfsB): In a strain that is already nfsA-deficient, a subsequent mutation in the nfsB gene will eliminate the remaining nitroreductase activity, leading to a high-level resistance phenotype (MIC ≥ 128 mg/L).[5][16]

-

Cofactor Synthesis (ribE): Less commonly, mutations in genes like ribE, which is involved in the synthesis of the FMN cofactor, can also confer resistance by rendering the NfsA and NfsB apoenzymes non-functional.[17]

Caption: Logical pathway for the stepwise development of this compound resistance.

Conclusion and Future Directions

The efficacy of this compound is a direct consequence of its reliance on bacterial nitroreductases for activation. The resulting reactive intermediates induce catastrophic, multi-target damage from which the bacterium cannot easily recover or develop resistance. Understanding the interplay between NfsA, NfsB, their cofactors, and this compound is critical for monitoring resistance trends and for the potential design of novel nitro-aromatic drugs. Future research may focus on identifying additional minor nitroreductases, exploring the potential of nitroreductase-activated prodrugs for other applications like targeted cancer therapy, and developing rapid diagnostic tools to predict this compound susceptibility based on the genetic status of nfsA and nfsB.

References

- 1. researchgate.net [researchgate.net]

- 2. researchspace.csir.co.za [researchspace.csir.co.za]

- 3. journals.asm.org [journals.asm.org]

- 4. The 3D-structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP+ provide glimpses of its catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. The structures of E. coli NfsA bound to the antibiotic this compound; to 1,4-benzoquinone and to FMN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amplite® Luminometric Nitroreductase Assay Kit | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Alterations in chromosomal genes nfsA, nfsB, and ribE are associated with this compound resistance in Escherichia coli from the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 17. High-level this compound resistance in a clinical isolate of Klebsiella pneumoniae: a comparative genomics and metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

Nitrofurantoin's Impact on Bacterial DNA Integrity and Repair Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrofurantoin (B1679001), a synthetic nitrofuran antibiotic, has been a mainstay in the treatment of uncomplicated urinary tract infections for decades. Its enduring efficacy is largely attributed to its multifaceted mechanism of action, which involves the generation of highly reactive electrophilic intermediates that indiscriminately damage a variety of bacterial cellular components. A primary target of these reactive species is bacterial DNA, leading to a loss of integrity and the induction of complex repair pathways. This technical guide provides an in-depth exploration of this compound's core mechanism of action, focusing on its effects on bacterial DNA integrity and the subsequent engagement of DNA repair pathways. We will delve into the quantitative aspects of this compound-induced DNA damage, detail relevant experimental protocols for its study, and visualize the intricate signaling and repair pathways using Graphviz diagrams.

Introduction: The Multifaceted Mechanism of this compound

This compound is a prodrug that is activated within the bacterial cell.[1][2] Its antimicrobial activity is initiated by the reduction of its nitro group by bacterial flavoproteins, specifically nitroreductases such as NfsA and NfsB.[1][3] This reduction process generates a cascade of highly reactive and unstable electrophilic intermediates, including nitro-anion-free radicals and hydroxylamine.[1] These reactive metabolites are the primary effectors of this compound's bactericidal action, non-specifically attacking multiple cellular targets.[1][4]

The broad-based nature of this attack is a key reason for the low incidence of acquired bacterial resistance to this compound.[3][4] Unlike antibiotics that target a single enzyme or pathway, the simultaneous assault on numerous vital cellular processes makes it difficult for bacteria to develop effective resistance mechanisms through single-point mutations.[1] The primary targets of these reactive intermediates include:

-

Ribosomal Proteins: Leading to the inhibition of protein synthesis.[1][4]

-

Metabolic Enzymes: Disrupting crucial biochemical pathways such as the citric acid cycle and cell wall synthesis.[1]

-

Bacterial DNA: Causing significant damage that compromises the integrity of the genetic material.[5][6]

This guide will focus on the latter, exploring the profound effects of this compound on bacterial DNA and the cellular responses to this damage.

This compound-Induced DNA Damage

The reactive intermediates generated from this compound metabolism are potent genotoxins.[7] They interact with bacterial DNA, leading to a variety of lesions that disrupt its structure and function. The primary types of DNA damage induced by this compound include:

-

Inter-strand Cross-links (ICLs): These are highly cytotoxic lesions that covalently link the two strands of the DNA double helix, preventing their separation for replication and transcription.[1][8]

-

Single-Strand Breaks (SSBs) and Double-Strand Breaks (DSBs): The reactive intermediates can cause cleavage of the phosphodiester backbone, leading to breaks in one or both DNA strands.[8]

-

Oxidative DNA Damage: The generation of reactive oxygen species during the reduction of this compound can lead to oxidative damage to DNA bases, with 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) being a common marker for such lesions.[5][9]

The accumulation of this damage triggers a robust stress response in the bacterial cell, primarily the SOS response, which is a global network of genes involved in DNA repair and damage tolerance.[1][8]

Bacterial DNA Repair Pathways and this compound

Bacteria possess a sophisticated network of DNA repair pathways to counteract the damaging effects of genotoxic agents like this compound. The key pathways involved in the repair of this compound-induced DNA damage are:

-

SOS Response: This is a central pathway induced by extensive DNA damage. The RecA protein, activated by single-stranded DNA generated at sites of damage, facilitates the autocatalytic cleavage of the LexA repressor, leading to the upregulation of more than 40 genes involved in DNA repair and mutagenesis.[1][8]

-

Excision Repair:

-

Nucleotide Excision Repair (NER): This pathway, involving the UvrA, UvrB, and UvrC proteins, recognizes and removes bulky, helix-distorting lesions, which can include some this compound-induced adducts.

-

Base Excision Repair (BER): This pathway removes damaged or modified bases from the DNA.

-

-

Recombination Repair: This pathway, which is heavily reliant on the RecA and RecB proteins, is crucial for repairing double-strand breaks and inter-strand cross-links.[1][10]

The critical role of these repair pathways is highlighted by the observation that bacterial strains with mutations in key DNA repair genes, such as recA, recB, and uvrA, exhibit hypersensitivity to this compound.[1][8]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data on the impact of this compound on bacterial susceptibility and the induction of DNA repair pathways.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against E. coli Strains with and without Functional DNA Repair Genes

| E. coli Strain | Relevant Genotype | This compound MIC (µg/mL) | Fold Change vs. Wild-Type | Reference |

| Wild-Type | recA+, recB+ | 18.7 ± 2.9 | - | [10] |

| ΔrecA | Deficient in Homologous Recombination and SOS induction | 1.25 ± 0.3 | ~15x decrease | [10] |

| ΔrecB | Deficient in Double-Strand Break Repair | 9.7 ± 0.8 | ~2x decrease | [10] |

| uvrA 6, recA 13 | Deficient in NER and Homologous Recombination | Most Sensitive (exact value not provided) | - | [8] |

Table 2: Effect of Sub-inhibitory Concentrations of this compound on recA Gene Expression in Uropathogenic E. coli

| E. coli Strain | This compound Concentration | Fold Increase in recA Expression | Reference |

| UPEC Strain 1 | Sub-MIC | 1.2 - 4.7 | [11] |

| UPEC Strain 2 | Sub-MIC | 1.2 - 4.7 | [11] |

| UPEC Strain 3 | Sub-MIC | 1.2 - 4.7 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on bacterial DNA integrity and repair.

SOS Chromotest for Assessing Genotoxicity

The SOS Chromotest is a colorimetric assay that measures the induction of the SOS response in E. coli as an indicator of DNA damage.

Principle: The assay utilizes a genetically engineered E. coli strain in which the lacZ gene (encoding β-galactosidase) is fused to an SOS-inducible promoter (e.g., sfiA). When a genotoxic agent like this compound induces the SOS response, the expression of the fusion protein is increased, leading to higher β-galactosidase activity, which can be quantified by the conversion of a chromogenic substrate.

Protocol:

-

Bacterial Culture: Grow the E. coli PQ37 tester strain overnight in a suitable medium (e.g., LB broth) at 37°C with shaking.

-

Exposure: Dilute the overnight culture and incubate with various concentrations of this compound for a defined period (e.g., 2 hours) at 37°C. Include a positive control (e.g., 4-nitroquinoline-1-oxide) and a negative control (solvent vehicle).

-

β-Galactosidase Assay:

-

Lyse the bacterial cells using a lysis buffer (e.g., containing SDS and chloroform).

-

Add a chromogenic substrate for β-galactosidase, such as o-nitrophenyl-β-D-galactopyranoside (ONPG).

-

Incubate at 37°C until a yellow color develops.

-

Stop the reaction by adding a stop solution (e.g., sodium carbonate).

-

-

Measurement: Measure the absorbance of the yellow product (o-nitrophenol) at 420 nm using a spectrophotometer.

-

Data Analysis: Calculate the induction factor (IF) as the ratio of β-galactosidase activity in the presence of this compound to that in the negative control. A dose-dependent increase in the IF indicates a genotoxic effect.

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Strand Breaks

The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Bacterial cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates out of the nucleoid, forming a "comet tail," while undamaged DNA remains in the "head." The extent of DNA damage is proportional to the length and intensity of the comet tail.

Protocol:

-

Cell Preparation: Treat bacterial cells with this compound at various concentrations and for different durations.

-

Embedding: Mix the treated cells with low-melting-point agarose and cast a thin layer on a pre-coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a lysis buffer (containing detergents and high salt) to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank containing an alkaline buffer (pH > 13) to unwind the DNA and expose single-strand breaks. Apply an electric field to separate the damaged DNA.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.

Hydroxyapatite (B223615) Chromatography for Detection of Inter-strand Cross-links

Hydroxyapatite chromatography can be used to separate single-stranded and double-stranded DNA, allowing for the detection of inter-strand cross-links.

Principle: DNA with inter-strand cross-links will resist denaturation and remain double-stranded even under denaturing conditions. Hydroxyapatite columns can separate double-stranded DNA from single-stranded DNA.

Protocol:

-

DNA Extraction: Isolate genomic DNA from bacteria treated with this compound.

-

Denaturation: Heat the DNA sample to denature it into single strands. DNA with inter-strand cross-links will renature rapidly upon cooling, while undamaged DNA will remain single-stranded.

-

Chromatography:

-

Load the denatured DNA onto a hydroxyapatite column equilibrated with a low-concentration phosphate (B84403) buffer.

-

Elute the single-stranded DNA with a low-to-moderate concentration phosphate buffer.

-

Elute the double-stranded (cross-linked) DNA with a higher concentration phosphate buffer.

-

-

Quantification: Quantify the amount of DNA in each fraction (e.g., by UV absorbance at 260 nm). An increase in the proportion of double-stranded DNA after denaturation indicates the presence of inter-strand cross-links.

Visualizing the Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships discussed in this guide.

Caption: this compound activation and its multi-target mechanism of action.

Caption: The SOS response pathway induced by this compound-mediated DNA damage.

Caption: Overview of DNA repair pathways for this compound-induced damage.

Conclusion

This compound's sustained clinical relevance is a testament to its robust and multi-pronged mechanism of action. By generating a torrent of reactive intermediates, it inflicts widespread damage on bacterial cells, with DNA being a critical target. The resulting DNA lesions, including inter-strand cross-links and strand breaks, trigger a complex interplay of DNA repair pathways, most notably the SOS response. Understanding the intricacies of these interactions at a molecular level is paramount for several reasons. For researchers and scientists, it provides a deeper insight into the fundamental processes of bacterial DNA repair and stress responses. For drug development professionals, it offers a blueprint for designing novel antimicrobial agents that could mimic this compound's multi-target approach to circumvent the growing challenge of antibiotic resistance. The continued study of this compound's genotoxic effects and the bacterial response will undoubtedly pave the way for innovative strategies in the fight against infectious diseases.

References

- 1. This compound - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Unlocking this compound: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fractionation of DNA on hydroxyapatite with a base-specific complexing agent - PubMed [pubmed.ncbi.nlm.nih.gov]